Bis(fluoren-9-yl)ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(9H-fluoren-9-yloxy)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECVHBQQFSEAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization of Bis Fluoren 9 Yl Ether Systems
Established Synthetic Pathways for the Bis(fluoren-9-yl)ether Core
The formation of the central C-O-C ether bond connecting two fluorenyl units is the critical step in synthesizing the core structure. This is primarily achieved through nucleophilic substitution pathways involving fluoren-9-ol as a key intermediate.
The most prominent and established method for forming ether linkages is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction typically involves an alkoxide ion acting as a nucleophile and an organohalide as an electrophile. wikipedia.org
For the synthesis of this compound, this strategy can be envisioned in two primary ways:
Reaction of Fluoren-9-olate with 9-Bromofluorene: In this approach, fluoren-9-ol is first deprotonated using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium fluoren-9-olate. This alkoxide then attacks the electrophilic carbon at the 9-position of a second molecule, 9-bromofluorene, displacing the bromide leaving group to form the ether.
Acid-Catalyzed Self-Condensation of Fluoren-9-ol: An alternative pathway involves the acid-catalyzed dehydration of two molecules of fluoren-9-ol. In a related reaction, 9-fluorenol can be converted to 9-methoxy fluorene (B118485) through an acid-catalyzed SN1 mechanism. study.com A similar self-condensation approach would involve protonation of one hydroxyl group, which then departs as a water molecule (a good leaving group), generating a stabilized fluoren-9-yl cation. This cation is then attacked by the hydroxyl oxygen of a second fluoren-9-ol molecule to form the ether after deprotonation.
| Pathway | Nucleophile | Electrophile | Key Reagents | Reaction Type |
|---|---|---|---|---|
| Williamson Ether Synthesis | Fluoren-9-olate | 9-Bromofluorene | NaH (or other strong base) | SN2 |
| Acid-Catalyzed Condensation | Fluoren-9-ol | Protonated Fluoren-9-ol | H₂SO₄ (or other strong acid) | SN1-like |
While transition metal catalysis, particularly with palladium, is a powerful tool for constructing complex organic molecules, it is not a widely documented method for the direct synthesis of the this compound core itself. Palladium-catalyzed reactions are extensively used to create substituted fluorenones from aryl halides and arylboronic acids or through cyclocarbonylation of o-halobiaryls. organic-chemistry.orgacs.org However, these methods focus on forming the fluorenone carbonyl group rather than the C-O-C ether linkage. The synthesis of the core ether structure remains dominated by nucleophilic substitution strategies.
Functionalization and Derivatization at the Fluorene Scaffolds
Modification of the peripheral positions on the fluorene rings is crucial for tuning the electronic and physical properties of this compound systems. These reactions can be performed on the fluorene starting material before the ether formation or on the final ether product, provided the ether linkage is stable to the reaction conditions.
Functionalization of the fluorene scaffold is highly regioselective. The C-2 and C-7 positions are the most electronically activated sites for electrophilic aromatic substitution, leading to symmetrically disubstituted derivatives. This predictable substitution pattern is a key feature of fluorene chemistry. mdpi.com
A common and synthetically useful example is the bromination of fluorene. Methods have been developed for the efficient preparation of 2,7-dibromofluorene. google.com One innovative approach involves dispersing fluorene in water and then adding bromine, which avoids the use of environmentally harmful organic solvents. google.com This 2,7-dihalo-substituted fluorene serves as a versatile precursor for further derivatization through cross-coupling reactions.
The fluorene scaffolds can be equipped with a variety of functional groups to impart specific properties or to serve as handles for further reactions, such as polymerization.
Acrylate Groups: Fluorene-containing acrylate monomers are valuable in polymer synthesis. dakenchem.com They can be synthesized by reacting a hydroxyl-functionalized fluorene derivative with acryloyl chloride in the presence of a catalyst. dakenchem.com For example, 9,9'-bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene is synthesized in two steps from 9,9-bis(4-hydroxyphenyl)fluorene, first by reaction with epichlorohydrin, followed by an epoxide ring-opening esterification with acrylic acid. scispace.com This atom-efficient method minimizes waste and is catalyzed by onium salts like tetrabutylphosphonium bromide. scispace.com
Borane Groups (Boronic Acids/Esters): Organoboron compounds, particularly boronic acids and their esters, are essential intermediates in organic synthesis, most notably for Suzuki-Miyaura cross-coupling reactions. nih.gov Fluorenyl boronic acids can be prepared via standard methods, such as the reaction of a bromo-fluorene with an organolithium reagent (e.g., n-butyllithium) to form a fluorenyl-lithium species, which is then quenched with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup. nih.gov
Stannane Groups: Organostannanes are another class of important intermediates, used frequently in Stille cross-coupling reactions. The synthesis of fluorenyl stannanes can be achieved in a manner similar to boronic acids. A bromo-fluorene is first converted to its organolithium derivative, which is then treated with a trialkyltin halide, such as tributyltin chloride, to yield the desired stannylated fluorene.
| Functional Group | Precursor | Key Reagents | Product | Primary Use |
|---|---|---|---|---|
| Acrylate | Hydroxy-functionalized Fluorene | 1. Epichlorohydrin 2. Acrylic Acid, Onium Salt Catalyst | Fluorenyl Acrylate | Polymerization Monomer |
| Boronic Ester | Bromo-fluorene | 1. n-BuLi 2. Trialkyl Borate (e.g., B(OMe)₃) | Fluorenyl Boronic Acid/Ester | Suzuki Coupling |
| Stannane | Bromo-fluorene | 1. n-BuLi 2. Trialkyltin Halide (e.g., Bu₃SnCl) | Trialkylstannyl-fluorene | Stille Coupling |
Advanced Synthetic Innovations and Process Optimization
Recent advancements in the synthesis of fluorene-based molecules have focused on improving efficiency, reducing environmental impact, and enhancing catalyst performance. These innovations, while often demonstrated on related fluorene derivatives, are applicable to the synthesis of this compound systems.
One key area of innovation is the development of "green" chemistry protocols. The use of water as a solvent for the bromination of fluorene, for example, eliminates the need for hazardous organic solvents and simplifies waste disposal. google.com
Another significant advance is the use of highly efficient and recyclable catalysts. Bifunctional ionic liquids (BFILs) containing both acidic (–SO₃H) and co-catalytic (–SH) groups have been designed for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene. researchgate.netnih.gov These BFILs act as both solvent and catalyst, can be easily recovered and reused multiple times with minimal loss in activity, and achieve nearly 100% conversion of the starting material. researchgate.netnih.gov
Furthermore, a focus on atom economy has led to the development of processes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. The onium salt-catalyzed synthesis of a fluorene-based diacrylate from an epoxy intermediate and acrylic acid is a prime example of a cleaner, atom-efficient reaction. scispace.com These principles of process optimization represent the future direction of synthetic strategies for complex organic molecules like this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound systems is a critical area of research aimed at minimizing the environmental impact of chemical processes. Traditional synthetic routes for ethers, such as the Williamson ether synthesis, often rely on volatile organic solvents, stoichiometric amounts of strong bases, and can generate significant waste streams. fzgxjckxxb.comwikipedia.org In contrast, green chemistry approaches focus on the use of alternative catalysts and solvent systems, energy efficiency, and waste reduction. fzgxjckxxb.com
Several innovative strategies are being explored to align the synthesis of ethers, including potentially this compound, with the principles of green chemistry. These methodologies prioritize the use of recyclable catalysts, environmentally benign solvents, and energy-efficient reaction conditions.
One of the most promising green approaches for ether synthesis is the use of phase-transfer catalysis (PTC) . fzgxjckxxb.comwisdomlib.orgusv.rodalalinstitute.com PTC facilitates the reaction between reactants in immiscible phases, which can eliminate the need for organic solvents by allowing the use of water. fzgxjckxxb.comdalalinstitute.com This technique can lead to faster reactions, higher yields, and milder reaction conditions. dalalinstitute.com Common phase-transfer catalysts include quaternary ammonium and phosphonium salts, crown ethers, and cryptands. wisdomlib.orgdalalinstitute.com
Ionic liquids (ILs) have also emerged as green alternatives in ether synthesis, acting as both solvents and catalysts. acs.orgnih.govresearchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive replacements for volatile organic compounds. nih.govresearchgate.net Basic ionic liquids have been shown to be effective catalysts in a variety of reactions, including condensations and esterifications. qub.ac.uk Furthermore, ILs can often be recycled and reused multiple times without a significant loss of activity. nih.gov
The use of solid acid catalysts, such as heteropoly acids (HPAs) , represents another significant advancement in the green synthesis of ethers. epa.govresearchgate.netresearchgate.netrsc.org HPAs are highly acidic, environmentally benign, and can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. researchgate.net They have demonstrated high activity and selectivity in various acid-catalyzed reactions, including etherification. epa.govresearchgate.net
Solvent-free synthesis is another key green chemistry strategy that can be applied to etherification reactions. researchgate.netresearchgate.net By eliminating the solvent entirely, this approach significantly reduces waste and simplifies the work-up procedure. researchgate.net The Williamson ether synthesis, for example, has been successfully performed under solvent-free conditions using solid bases. researchgate.net
Furthermore, the use of microwave irradiation can enhance the energy efficiency of ether synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the Williamson ether synthesis compared to conventional heating methods. wikipedia.orgchegg.com
These green chemistry approaches offer significant potential for the development of more sustainable and environmentally friendly synthetic routes to this compound and related compounds. The table below summarizes the key features and advantages of these methodologies.
| Green Chemistry Approach | Key Features | Potential Advantages in Ether Synthesis |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | - Facilitates reactions between immiscible phases.
| - Reduced use of organic solvents.
|
| Ionic Liquids (ILs) | - Low vapor pressure and high thermal stability.
| - Replacement for volatile organic solvents.
|
| Heteropoly Acids (HPAs) | - Strong Brønsted acidity.
| - Easy separation from reaction mixture.
|
| Solvent-Free Synthesis | - Reactions are conducted without a solvent. | - Elimination of solvent waste.
|
| Microwave-Assisted Synthesis | - Utilizes microwave irradiation for heating. | - Drastically reduced reaction times.
|
Structural Elucidation and Supramolecular Assembly of Bis Fluoren 9 Yl Ether Architectures
Conformational Analysis and Stereochemical Considerations
The flexibility of the ether linkage and the bulky fluorenyl groups in bis(fluoren-9-yl)ether give rise to a variety of possible conformations. Understanding these conformational preferences is crucial for predicting the molecule's behavior in different environments.
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structures and electronic properties of fluorene-based compounds. researchgate.netias.ac.in For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the electronic structure of related fluorene (B118485) derivatives, revealing insights into their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. Such computational models can predict the most stable conformations by calculating the relative energies of different spatial arrangements of the fluorenyl groups.
In a study on bis(9H-fluoren-2-yl)diazene, DFT calculations using the B3LYP/6-31+G(d,p) basis set were employed to optimize the geometries of its cis and trans isomers. researchgate.net This highlights the utility of DFT in elucidating the conformational preferences and energy landscapes of complex molecules containing fluorene units. Similarly, theoretical studies on other fluorene derivatives have utilized DFT to understand their molecular structure and vibrational frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. For this compound and its analogs, ¹H and ¹³C NMR spectroscopy can confirm the presence of the fluorene aromatic protons and the ether linkage. In more complex fluorene-containing systems, advanced NMR techniques like HSQC and ROESY can provide detailed information about through-bond and through-space correlations, which helps in elucidating the solution-state conformation. pitt.edu For example, in the structural determination of bis-peptide oligomers containing fluorenyl groups, residual dipolar couplings (RDCs) measured by NMR were used to validate conformational models. pitt.edu Variable temperature NMR studies can also reveal information about the dynamics of conformational exchange. beilstein-journals.org
Solid-State Structures and Crystal Engineering Principles
The arrangement of molecules in the solid state provides a detailed picture of their intrinsic shapes and the non-covalent interactions that dictate their packing.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For derivatives of this compound, this technique can reveal the exact bond lengths, bond angles, and torsion angles, providing a clear picture of the molecular conformation. For example, the crystal structure of 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl, a related compound, showed a 'folded' molecular conformation with inversion symmetry. nih.gov The analysis of 9,9′-bis(trimethylsilyl)fluorene revealed a significant deviation of the Si-C-Si bond angle from the ideal tetrahedral value, a feature attributed to intramolecular interactions. lew.ro
Table 1: Crystallographic Data for a Related Fluorene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.132 |
| b (Å) | 7.463 |
| c (Å) | 24.438 |
| β (°) | 99.73 |
Data for a related functionalized bis(fluorenyl)stannane derivative. researchgate.net
Non-covalent interactions are the driving forces behind the formation of specific crystal packing motifs and supramolecular assemblies. encyclopedia.pub In fluorene-containing structures, several types of these interactions are commonly observed:
π-π stacking: The planar aromatic surfaces of the fluorene rings can stack on top of each other, contributing significantly to the stability of the crystal lattice. In some structures, these interactions can lead to the formation of columnar or herringbone-type arrangements. mdpi.commdpi.com
C-H···π interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the fluorene rings. These interactions have been observed to influence the conformation of fluorene derivatives in the solid state. lew.ro
Hydrogen bonding: In derivatives of this compound that contain suitable functional groups (e.g., hydroxyl or amide groups), hydrogen bonds like O-H···N and C-H···O can play a crucial role in directing the crystal packing. nih.goviucr.org
For instance, in the crystal structure of 2,2′′-bis(2,7-dichloro-9-hydroxy-9H-fluoren-9-yl)-1,1′:4′,1′′-terphenyl, intramolecular C—H⋯O hydrogen bonds and π–π stacking interactions were found to stabilize the 'folded' geometry. nih.gov Similarly, the crystal packing of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one is driven by a combination of π–π interactions and C-H···O and C-H···N hydrogen bonds. mdpi.com
Self-Assembly Processes and Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. rsc.org For this compound and its derivatives, this process is governed by the interplay of the non-covalent interactions discussed previously.
The self-assembly of fluorenone derivatives at the liquid-solid interface has been studied using scanning tunneling microscopy (STM). nih.gov These studies have shown that the solvent can induce polymorphism in the two-dimensional self-assembled structures. nih.gov The formation of different patterns is attributed to the synergistic effects of intermolecular dipole-dipole interactions and van der Waals forces. nih.gov
In the broader context of supramolecular chemistry, crown ethers are known to form host-guest complexes that can be used to construct supramolecular polymers. rsc.orgnih.gov It is conceivable that this compound, with its ether linkage, could participate in similar host-guest interactions, leading to the formation of complex supramolecular architectures. The dynamic and reversible nature of these non-covalent bonds can lead to materials with interesting properties, such as stimuli-responsiveness and self-healing capabilities. nih.govfrontiersin.org
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Photophysical Phenomena and Optoelectronic Applications of Bis Fluoren 9 Yl Ether Based Systems
Excited State Dynamics and Energy Transfer Mechanisms
The excited-state behavior of fluorene (B118485) dimers is characterized by the potential for intramolecular interactions between the two fluorene units. This can lead to the formation of excimers—excited-state dimers that are unbound in the ground state but stabilized by exciton (B1674681) coupling in the excited state. researchgate.net The dynamics of these processes are highly dependent on the nature of the bridge linking the two chromophores.
While specific studies on the excited state dynamics of bis(fluoren-9-yl)ether are limited, extensive research on structurally similar compounds like bis(9-fluorenyl)methane (BFM), where the linker is a methylene (B1212753) (-CH2-) group, and di-9H-fluoren-9-yldimethylsilane (DFYDMS), with a dimethylsilane (B7800572) (-Si(CH3)2-) linker, offers significant insight. nih.govnih.gov
Time-Resolved Spectroscopy of Photoexcited States
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of photoexcited states, including the formation and decay of locally excited (LE) states and intramolecular excimers. rug.nlmdpi.com
Studies on the methane-bridged analogue, BFM, have utilized steady-state and time-resolved fluorescence to investigate intramolecular excimer formation. nih.gov Similarly, a detailed analysis of the silane-bridged analogue, DFYDMS, using picosecond time-resolved fluorescence spectroscopy, has identified multiple excited states. nih.govvu.nl In cyclohexane, researchers have deconvolved the fluorescence decay to identify at least three distinct excited species: two locally excited (LE) states and one excimer state. nih.gov
The initial photoexcitation populates an LE state, where the excitation is localized on one of the two fluorene moieties. This LE state can then undergo a conformational change to a sandwich-like geometry, facilitating the formation of the lower-energy excimer state. The transition from the LE state to the excimer state is observed as a rise time in the excimer fluorescence. nih.gov For DFYDMS, this conversion from an initial LE state to the excimer state has a rise time of 0.70 ns. nih.gov
Below is a table summarizing the key photophysical data obtained from time-resolved fluorescence spectroscopy for the analogous compound di-9H-fluoren-9-yldimethylsilane (DFYDMS).
| Excited State Species | Emission Max (λmax) | Lifetime (τ) | Associated Process |
| Locally Excited (LE) State 1 | ~320 nm | 0.70 ± 0.04 ns | Conversion to excimer state |
| Locally Excited (LE) State 2 | ~320 nm | 1.75 ± 0.02 ns | Radiative/non-radiative decay |
| Excimer State | ~400 nm | 7.34 ± 0.02 ns | Excimer fluorescence decay |
| Data derived from studies on di-9H-fluoren-9-yldimethylsilane (DFYDMS) in cyclohexane. nih.govvu.nl |
Quenching and Sensitization Pathways
Fluorescence quenching can occur through various mechanisms, including energy transfer and charge transfer processes, often facilitated by the formation of excimers or interaction with other molecules. In fluorene-based systems, aggregation can lead to quenching, which can be a limiting factor in device performance. mdpi.com
Sensitization, conversely, involves the transfer of energy to the molecule of interest, promoting it to an excited state. While specific quenching and sensitization pathways for this compound have not been detailed, the general principles applicable to fluorene derivatives would apply. The efficiency of these processes would be dictated by the energy levels of the involved states and the spatial overlap of the molecular orbitals. The twisted geometry often adopted by C9-substituted fluorene dimers can suppress intermolecular interactions that often lead to quenching, which can be advantageous for maintaining high fluorescence quantum yields in the solid state. nih.gov
Integration into Light-Emitting and Photovoltaic Devices
Fluorene derivatives are a cornerstone of organic electronics due to their excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties. researchgate.netmdpi.com Their rigid, planar structure and the ability to undergo versatile functionalization at the C2, C7, and C9 positions allow for precise tuning of their electronic and physical properties. mdpi.com
Active Layer Components in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, fluorene-based materials are widely used as emitters, hosts, and charge-transporting materials. mdpi.com Their wide bandgap makes them particularly suitable for hosting phosphorescent emitters or as blue-light emitters themselves. semanticscholar.org The introduction of bulky substituents at the C9 position, as in this compound, is a common strategy to create a three-dimensional structure that disrupts intermolecular packing. This steric hindrance can prevent aggregation-induced quenching and lead to materials with high solid-state emission efficiency and good film-forming properties (morphological stability).
While this compound is not commonly cited as a primary component in high-performance OLEDs, related structures are prevalent. For instance, polymers incorporating fluorene units with ether linkages in the main chain have been synthesized and used in blue light-emitting diodes. researchgate.net Similarly, complex molecules like Bis[2-(diphenylphosphino)phenyl]ether oxide serve critical functions in modern OLED architectures. lumtec.com.tw The fundamental properties of the fluorene core in this compound suggest its potential as a stable, wide-bandgap host material or as a building block for more complex emissive molecules.
The table below shows examples of fluorene-based materials and their roles in OLEDs, illustrating the functional versatility of this class of compounds.
| Compound/Polymer Class | Specific Role in OLED | Key Property |
| Polyfluorenes (PFOs) | Blue Emitter, Host | High blue photoluminescence efficiency |
| Fluorene-co-arylamine Copolymers | Hole Transport Layer (HTL), Emitter | Good hole mobility, tuned emission color |
| 9,9-diarylfluorenes | Host Material | High triplet energy, morphological stability |
| Bis(fluoren-9-ylidenemethyl)aromatics | Green/Red Emitter | Tunable emission via extended conjugation jst.go.jp |
Charge Transport Modulators in Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, materials with good charge carrier mobility are essential for efficient device operation. Fluorene-based compounds and polymers are known for their effective hole-transporting capabilities. mdpi.com The rigid structure of the fluorene unit facilitates π-orbital overlap, which is conducive to charge transport.
The role of a charge transport modulator involves influencing the movement of electrons or holes within the active layer of an OPV to improve charge extraction and reduce recombination losses. Although there is no specific literature detailing the use of this compound as a charge transport modulator in OPVs, its inherent properties align with the requirements for such a role. As a wide-bandgap material, it could potentially be used as an electron-blocking/hole-transporting interlayer when incorporated between the active layer and the anode, preventing electrons from reaching the anode while allowing holes to pass. Its bulky, non-planar structure could also be used to influence the morphology of the bulk heterojunction active layer, potentially improving phase separation and charge transport pathways.
Two-Photon Absorption and Non-linear Optical Properties
Fluorene and its derivatives are a significant class of materials investigated for their nonlinear optical (NLO) properties, particularly two-photon absorption (TPA). ru.nlchem-soc.si TPA is the simultaneous absorption of two photons, a process that is dependent on the square of the incident light intensity. ucf.edu This nonlinear behavior makes fluorene-based materials promising for applications such as optical power limiting, 3D microfabrication, and two-photon fluorescence microscopy. ucf.edunih.gov
The NLO properties of fluorene systems are highly tunable through chemical synthesis. Most fluorene-based molecules designed for NLO applications feature electron-donating (D) and electron-accepting (A) groups connected through the conjugated π-system of the fluorene core (a "push-pull" architecture). ru.nlresearchgate.net This design enhances intramolecular charge transfer, which is crucial for large NLO responses. Modifications at the 2, 7, and 9 positions of the fluorene ring are common strategies to optimize these properties. chem-soc.si For example, introducing a branch at the 9-position can influence intramolecular charge transfer and related photophysical properties. chem-soc.si The addition of different terminal groups, such as –NO₂ versus –N(CH₃)₂, has been shown to crucially affect the TPA cross-section and optical limiting ability. pku.edu.cn
The TPA cross-section (σ₂), measured in Goeppert-Mayer units (GM), is a key figure of merit for TPA materials. Fluorene derivatives have been reported to exhibit high σ₂ values. For instance, some fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups have shown large TPA cross-sections of 650 GM and 1300 GM, respectively. ucf.edu A BODIPY derivative incorporating a bis(9,9-dimethyl-9H-fluoren-2-yl) moiety exhibited a very strong TPA response, with a cross-section value of 8321 GM at 800 nm. mdpi.com This enhancement was attributed to the strong donor character of the fluorene group. mdpi.com These strong NLO properties make fluorene derivatives, and by extension systems based on this compound, excellent candidates for advanced photonic applications. ru.nl
Table 1: Two-Photon Absorption (TPA) Properties of Selected Fluorene Derivatives
| Compound Name/Description | TPA Cross-Section (σ₂) [GM] | Measurement Wavelength [nm] | Reference |
|---|---|---|---|
| Nitro-substituted fluorene derivative | 1300 | Not Specified | ucf.edu |
| Phosphonate-substituted fluorene derivative | 650 | Not Specified | ucf.edu |
| 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-boron-difluoride-azadipyrromethene (ZL-61) | 8321 | 800 | mdpi.com |
| 4,4'-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine | 1230 (Calculated from β = 1.32 × 10⁻² cm GW⁻¹) | 775 | chem-soc.si |
Polymer Chemistry and Macromolecular Architectures Incorporating Bis Fluoren 9 Yl Ether Units
Monomer Synthesis and Polymerization Strategies
The creation of polymers incorporating the fluoren-9-yl moiety relies on the initial synthesis of functionalized fluorene-based monomers. These monomers are designed with specific reactive groups that enable their participation in various polymerization reactions, leading to diverse macromolecular architectures.
Step-Growth Polymerization (e.g., polycondensation)
Step-growth polymerization is a primary method for producing high-performance polymers containing fluorene (B118485) units. This strategy involves the reaction of bifunctional or multifunctional monomers, where the polymer chain grows stepwise through the formation of dimers, trimers, and longer oligomers.
A cornerstone monomer for this approach is 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) , also known as bisphenol fluorene. Its synthesis is typically achieved through an acid-catalyzed condensation reaction between 9-fluorenone and excess phenol. nih.govmdpi.com To enhance the reaction rate and yield, co-catalysts like thiol compounds are often employed. nih.gov Recent advancements have focused on using more environmentally friendly and recyclable catalysts, such as bifunctional ionic liquids, which can achieve high conversion of 9-fluorenone and excellent selectivity for the desired BHPF product. mdpi.comrsc.org
Once synthesized, BHPF serves as a crucial building block for a variety of polymers via polycondensation. Its diol functionality allows it to react with diacyl chlorides to form polyesters and polyarylates, with phosgene or its derivatives to create polycarbonates, and with activated dihalides to produce polyethers. nih.gov Similarly, fluorene-containing dianhydrides and diamines are used to synthesize high-performance polyimides. researchgate.netrsc.org The rigid, bulky "cardo" structure imparted by the fluorene unit restricts chain packing, which enhances the solubility and thermal stability of the resulting polymers. rsc.org
| Reactants | Catalyst System | Key Reaction Conditions | Typical Yield/Selectivity | Reference |
|---|---|---|---|---|
| 9-Fluorenone, Phenol | Acidic Condensing Agent (e.g., inorganic acid, organic acid) | Presence of an organic solvent. | Variable, requires extensive purification. | nih.gov |
| 9-Fluorenone, Phenol | Bifunctional Ionic Liquids (BFILs) with -SO3H and -SH groups | N(phenol:9-fluorenone:IL) = 6:1:0.15, 110 °C, 4 hours. | ~100% conversion, >95% selectivity. | mdpi.comrsc.org |
Chain-Growth Polymerization (e.g., ring-opening metathesis polymerization)
Chain-growth polymerization offers another effective route to fluorene-containing polymers, where monomers add sequentially to a growing chain with an active center. A prominent example is Ring-Opening Metathesis Polymerization (ROMP) , which is particularly suited for strained cyclic olefins. rsc.org
For this method, monomers are designed by attaching a fluorenyl group to a polymerizable cyclic alkene, such as norbornene. researchgate.net These monomers can be synthesized through Diels-Alder and condensation reactions. researchgate.net The polymerization is initiated by a transition metal catalyst, most commonly a well-defined ruthenium-based complex like Grubbs' catalyst. researchgate.net ROMP can proceed in a living fashion, which allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the ability to create block copolymers by sequential monomer addition. rsc.orgresearchgate.netnih.gov The resulting polymers feature a polyalkenamer backbone with pendant fluorenyl units, which significantly enhances the glass transition temperature and imparts useful photoluminescent properties. researchgate.net
| Monomer | Catalyst | Polymerization Characteristics | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| exo-2-(fluorene-9-ylcarboxymethyl)norborn-5-ene | Grubbs' Catalyst I | Living polymerization, high molecular weight achieved in seconds. | Excellent solubility, strong blue photoluminescence, enhanced glass transition temperature. | researchgate.net |
Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for creating thin, insoluble, conjugated polymer films directly on an electrode surface. This method involves the direct anodic oxidation of fluorene-based monomers. The polymerization proceeds through the coupling of radical cations generated at the electrode.
Fluorene and its derivatives, particularly those functionalized at the 2 and 7 positions, can be electropolymerized to form cross-linked, conjugated networks. rsc.org This technique can also be used for copolymerization, where a fluorene derivative is mixed with other electroactive monomers, such as thiophene, to produce copolymer films. tue.nl A related strategy involves the electrochemical modification of a pre-synthesized polymer. For instance, a poly(fluorene) copolymer can undergo an electrochemical reaction like fluorodesulfurization to tune its electronic properties post-polymerization. scholaris.ca
Functional Polymers and Copolymers Featuring Bis(fluoren-9-yl)ether Units
The incorporation of fluorene units into polymers gives rise to materials with specialized functions, driven by the unique electronic and structural characteristics of the fluorene core. These functional polymers are designed for a range of high-technology applications.
Conjugated Polymers for Electronic and Optoelectronic Applications
Fluorene-based polymers are a cornerstone of organic electronics, prized for their high photoluminescence quantum yields, good charge transport properties, and excellent thermal stability. scholaris.caresearchgate.net These polymers are typically synthesized through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation, which link fluorene units with other aromatic comonomers. scholaris.carsc.orgacs.org
By adopting an alternating donor-acceptor (D-A) copolymer architecture, the electronic properties of the polymer can be precisely tuned. scholaris.ca In this design, the electron-rich fluorene unit acts as the donor, and it is copolymerized with various electron-deficient (acceptor) moieties. This strategy allows for the manipulation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the band gap and the emission color. scholaris.ca This tunability is critical for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and sensors. nih.gov
| Fluorene Copolymer Type | Comonomer (Acceptor Unit) | Resulting Emission Color | Key Application | Reference |
|---|---|---|---|---|
| Polyfluorene-co-phenylene | Substituted phenylene | Blue | Blue-light emitting diodes | |
| Polyfluorene-co-dicyanostilbene | Dicyanostilbene | Yellow-Green | OLEDs | scholaris.ca |
| Polyfluorene-co-dicyanophenanthrene | 9,10-Dicyanophenanthrene | Greenish-Blue | OLEDs | scholaris.ca |
Dendritic and Hyperbranched Architectures
Beyond linear chains, fluorene units can be incorporated into more complex, three-dimensional macromolecular architectures like dendrimers and hyperbranched polymers. rsc.org These structures are characterized by their highly branched nature and a large number of terminal functional groups. nih.gov
Dendrimers are perfectly branched, monodisperse macromolecules built in a stepwise, generational fashion. mdpi.comresearchgate.net Synthesis can start from a central core and build outwards (divergent approach) or start from the periphery and converge inwards (convergent approach). researchgate.net Fluorene units can be used as the core, the branching units, or the surface groups, creating materials for applications like light harvesting and biological imaging. tue.nl
Hyperbranched polymers are similar to dendrimers but are polydisperse and synthesized in a more straightforward one-pot polymerization of an ABₓ-type monomer. nih.gov For example, a fluorene monomer with multiple reactive sites, such as 2,4,7-tris(bromomethyl)-9,9-dihexylfluorene, can undergo self-polymerization to form a hyperbranched poly(fluorenevinylene). scholaris.ca These architectures often exhibit high solubility, low solution viscosity, and unique optoelectronic properties due to their globular structure, making them promising for use in high-performance OLEDs. nih.govscholaris.ca A series of hyperbranched polyfluorenes containing a triazine core have also been synthesized via Suzuki coupling, demonstrating tunable photophysical properties and excellent thermal stability. researchgate.net
Network Polymers and Cross-linked Systems
There is currently no available scientific data detailing the use of this compound as a monomer or cross-linking agent in the synthesis of network polymers or cross-linked systems. Research in the field of network polymers often involves multifunctional monomers that can form three-dimensional structures, leading to materials with high thermal stability, mechanical strength, and chemical resistance. However, the specific synthetic routes to incorporate this compound into such networks, and the resulting material properties, have not been reported. Consequently, no data tables on the performance or characteristics of this compound-based network polymers can be provided.
Responsive Polymer Systems
Similarly, the investigation into stimuli-responsive polymers, which undergo conformational and property changes in response to external stimuli such as temperature, pH, or light, has not specifically included this compound. The design of responsive polymers often focuses on incorporating specific functional groups that can react to environmental changes. There is no indication in the current body of scientific work that this compound possesses inherent responsive properties or has been functionalized for such purposes. Therefore, a detailed analysis and data on its role in responsive polymer systems cannot be presented.
Catalytic Applications and Ligand Design with Bis Fluoren 9 Yl Ether Scaffolds
Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Synthesis
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers used in their synthesis.
Bridging Ligands in Porous Materials
The synthesis of MOFs and COFs relies on the use of organic molecules, often referred to as linkers or bridging ligands, that connect metal nodes (in MOFs) or self-assemble through covalent bonds (in COFs) to form extended, porous networks. A comprehensive search of the current scientific literature reveals no published instances of Bis(fluoren-9-yl)ether being utilized as a bridging ligand in the synthesis of either MOFs or COFs. The structure of this compound, with its two fluorenyl groups linked by an ether bond, would require further functionalization with appropriate coordinating groups (e.g., carboxylic acids, amines, etc.) to serve as a linker in typical MOF and COF synthesis.
Active Sites within Extended Structures
While this compound itself has not been incorporated into MOF or COF structures to create active sites, the broader class of fluorene-containing molecules has been explored for their potential in creating functional materials. The fluorene (B118485) core is known for its rigid and planar structure, as well as its electronic properties, which can be advantageous in the design of materials for catalysis and optoelectronics. However, there is no specific research demonstrating the integration of this compound to introduce active catalytic sites within such extended frameworks.
Organometallic Complexes and Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. The design of organic ligands is crucial for controlling the activity and selectivity of metal-based homogeneous catalysts.
Chiral Auxiliaries and Ligands (e.g., bis(oxazoline) ligands)
The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While the this compound scaffold has not been reported as a backbone for chiral ligands, other fluorene derivatives have been successfully employed. For instance, C2-symmetric bis(oxazoline) ligands have been synthesized using a fluoren-9-ylidene malonate precursor. These ligands, when complexed with copper(II) triflate, have been shown to catalyze asymmetric Friedel-Crafts reactions.
It is important to note that these fluorene-based bis(oxazoline) ligands are not derived from a this compound backbone. The synthesis of such ligands typically involves the functionalization of the 9-position of a single fluorene unit.
Enantioselective Transformations
As a direct consequence of the absence of reported chiral ligands derived from a this compound scaffold, there are no documented examples of its application in enantioselective transformations. The field of asymmetric catalysis heavily relies on the design of novel chiral environments around a metal center, and to date, this compound has not been explored for this purpose.
Olefin Polymerization Catalysts
The search for new and improved catalysts for olefin polymerization is an active area of research in both academia and industry. The performance of these catalysts is highly dependent on the ligand environment around the metal center. A review of the literature indicates that this compound has not been utilized as a ligand in any reported olefin polymerization catalysts.
However, other fluorene-containing compounds have found applications in this area. For example, 9,9-bis(methoxymethyl)fluorene has been investigated as an internal electron donor in Ziegler-Natta catalysts for the polymerization of propylene (B89431). In this context, the fluorene derivative influences the stereoselectivity and activity of the catalyst. Additionally, dinuclear bis(ansa-zirconocene) complexes based on a 2,2'-bifluorene platform have been synthesized and evaluated for ethylene (B1197577) and propylene polymerization. These examples highlight the utility of the fluorene moiety in polymerization catalysis, although they are structurally distinct from this compound.
Theoretical and Computational Chemistry of Bis Fluoren 9 Yl Ether
Electronic Structure Calculations (e.g., DFT, ab initio)
There are no specific electronic structure calculations published for Bis(fluoren-9-yl)ether using Density Functional Theory (DFT) or ab initio methods. Such calculations would typically provide insights into the molecule's geometry, orbital energies, and electronic properties. While the foundational principles of these methods are well-established, their application to this particular ether compound has not been reported.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. At present, there is no published FMO analysis specifically for this compound. Consequently, data regarding its HOMO-LUMO gap, the spatial distribution of these orbitals, and related electronic parameters are not available.
Excited State Energy Calculations (e.g., TDDFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states, which is fundamental for understanding a molecule's photophysical properties, such as absorption and emission spectra. No TD-DFT or other excited-state energy calculations have been reported in the scientific literature for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a molecule over time, offering insights into its dynamic behavior. A search of the literature did not yield any studies that have performed MD simulations on this compound.
Conformational Dynamics in Solution and Solid State
The study of conformational dynamics reveals how the three-dimensional structure of a molecule changes over time in different phases. There are currently no published molecular dynamics studies that describe the conformational dynamics of this compound in either the solution or the solid state.
Interaction with Solvents and Other Chemical Species
Understanding how a molecule interacts with its surrounding environment, such as solvent molecules, is key to predicting its behavior in various chemical processes. No computational studies detailing the specific interactions between this compound and solvents or other chemical species have been found in the literature.
Advanced Spectroscopic and Analytical Characterization Methodologies in Bis Fluoren 9 Yl Ether Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For a molecule like Bis(fluoren-9-yl)ether, with its multiple aromatic protons and distinct carbon environments, NMR provides unambiguous evidence of its chemical structure.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex molecules often exhibit signal overlap that complicates direct interpretation. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through bonds or space, providing a detailed connectivity map of the molecule. rsc.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. acs.orgresearchgate.net For this compound, a COSY spectrum would reveal the coupling between adjacent aromatic protons on the fluorenyl rings, helping to assign the signals corresponding to the distinct spin systems within the aromatic framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). acs.org It is invaluable for assigning the carbon signals of the fluorene (B118485) backbone by linking them to their corresponding, more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond correlations, NOESY reveals through-space proximity of nuclei. acs.org This is crucial for determining the stereochemistry and conformation of a molecule. In this compound, NOESY could provide insights into the spatial arrangement of the two bulky fluorenyl groups relative to each other.
The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.
Interactive Table: Illustrative 2D NMR Correlations for a Bis-Aromatic Structure
| Technique | Correlated Nuclei | Information Provided for this compound (Illustrative) |
| COSY | ¹H – ¹H | Shows coupling between adjacent aromatic protons on the fluorene rings. |
| HSQC | ¹H – ¹³C (¹J) | Connects each aromatic and aliphatic proton to its directly bonded carbon. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Confirms connectivity across the ether linkage and helps assign quaternary carbons. |
| NOESY | ¹H – ¹H (Space) | Reveals the spatial proximity between the two fluorenyl moieties. |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org For this compound (C₂₇H₁₈O), HRMS would be able to confirm its molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass, distinguishing it from other compounds with the same nominal mass.
Interactive Table: HRMS Data Example
| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) |
| This compound | C₂₇H₁₈O | 358.1358 | Value would be determined experimentally to confirm formula |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented through collision-induced dissociation (CID) to produce smaller fragment ions. chemicalbook.comlibretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. researchgate.net
For this compound, the molecular ion (M⁺) would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented. Key fragmentation pathways would likely involve the cleavage of the C-O-C ether bond. Expected fragmentation patterns would include the formation of a fluorenyl cation and the loss of a fluorenyl radical or a fluorenone molecule, providing definitive evidence for the ether linkage and the two fluorenyl subunits. miamioh.edu
Interactive Table: Expected Key Fragments in MS/MS of this compound
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 358.1 | [Fluorenyl]⁺ | 165.1 | C₁₄H₉O• |
| 358.1 | [M - Fluorene]⁺ | 193.1 | C₁₃H₁₀ |
Advanced Optical Spectroscopy Techniques
Advanced optical spectroscopy techniques are used to investigate the electronic properties of molecules, specifically how they interact with light. For a π-conjugated system like this compound, these methods provide information on its absorption and emission characteristics, which are relevant for applications in materials science and optoelectronics.
UV-visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. The absorption spectrum of this compound would be expected to show strong absorption bands in the UV region, characteristic of the π→π* transitions of the fluorene aromatic system. mdpi.com
Fluorescence emission spectroscopy measures the light emitted by a molecule after it has absorbed light. Many fluorene-based compounds are known to be highly fluorescent. researchgate.net The fluorescence spectrum of this compound would reveal its emission wavelength(s) and quantum yield, which are critical parameters for potential applications in devices like organic light-emitting diodes (OLEDs). The specific absorption and emission maxima, as well as the Stokes shift (the difference between the absorption and emission maxima), would provide insight into the electronic structure of the molecule and the nature of its excited states. beilstein-journals.orgresearchgate.net
Interactive Table: Illustrative Photophysical Data for Fluorene-Based Compounds
| Technique | Parameter | Expected Observation for this compound |
| UV-Vis Absorption | λmax (nm) | Strong absorption bands in the UV region, typical of the fluorene chromophore. |
| Fluorescence Emission | λem (nm) | Emission in the UV or visible region, characteristic of fluorescent fluorene derivatives. |
| Stokes Shift | Δλ (nm) | The energy difference between absorption and emission maxima, indicating structural relaxation in the excited state. |
Femtosecond Transient Absorption and Photoluminescence Spectroscopy
Femtosecond Transient Absorption (fs-TA) and Photoluminescence (PL) spectroscopy are powerful techniques used to investigate the ultrafast dynamics of excited electronic states in molecules. While specific data for the parent this compound is not extensively detailed in the literature, studies on closely related fluorene-containing derivatives provide significant insight into the expected photophysical behavior.
Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule from its lowest excited singlet state. The emission wavelength and quantum yield are highly sensitive to the molecular structure and its environment. For instance, studies on various 9-phenyl-9-phosphafluorene oxide derivatives, which share the core fluorene chromophore, demonstrate how different substituent groups can tune the emission properties. beilstein-journals.org Depending on the electronic nature of the substituents, the photoluminescence maxima can be shifted; electron-withdrawing groups like bromine can cause a blueshift to wavelengths around 383 nm, while other configurations result in emission near 392 nm. beilstein-journals.org This highlights the tunability of the fluorene chromophore's emission color.
| Compound Class | Technique | Key Finding | Characteristic Time / Wavelength | Source |
|---|---|---|---|---|
| Fluorene-containing quinolizinium derivatives | Femtosecond Transient Absorption | Fast excited-state relaxation processes | ~0.3-0.5 ps and ~1.5-2.0 ps | acs.orgnih.gov |
| Fluorenyl benzothiadiazoles | Femtosecond Transient Absorption | Fast relaxation processes | ~0.2-3 ps | acs.org |
| 9-phenyl-9-phosphafluorene oxide derivatives | Photoluminescence Spectroscopy | Substituent-dependent emission maximum (blueshifted) | ~383 nm | beilstein-journals.org |
Circular Dichroism and Anisotropy Measurements
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. acs.org While this compound is an achiral molecule and thus does not exhibit a CD signal, the fluorene unit is a potent chromophore. When incorporated into an intrinsically chiral superstructure, such as in 9,9′-spirobifluorene derivatives, it gives rise to distinct CD spectra. rsc.org The application of the CD exciton (B1674681) chirality method to these compounds has allowed for the unambiguous determination of their absolute stereochemistry. rsc.org This demonstrates that CD spectroscopy is a powerful tool for probing the three-dimensional arrangement of chiral fluorene-based materials.
Surface Analysis Techniques for Thin Films and Interfaces (e.g., XPS, AFM)
The performance of fluorene-based compounds in optoelectronic devices is critically dependent on the quality and morphology of their thin films. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are indispensable tools for characterizing these films.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. diva-portal.orgipfdd.de Analysis of thin films of fluorene-based copolymers, such as poly(9,9-dioctylfluorenyl-co-bithiophene) (F8T2), provides a clear example of the utility of XPS. rsc.org High-resolution core-level spectra can distinguish between carbon atoms in different chemical environments (e.g., C-C/C-H vs. C-S bonds) and identify the characteristic binding energies of other elements like sulfur. rsc.org Such analysis is crucial for confirming the chemical integrity of the film surface and detecting any potential oxidation or contamination. rsc.org
| Core Level | Binding Energy (eV) | Assignment | Source |
|---|---|---|---|
| S 2p3/2 | ~163.8 | Thiophene unit | rsc.org |
| S 2p3/2 | ~164.5 | Shifted thiophene environment | rsc.org |
| C 1s | ~285.1 | C-C and C-H groups | rsc.org |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. oxinst.commdpi.com AFM is widely used to characterize the morphology of thin films, including surface roughness, uniformity, and the presence of crystalline domains or defects. oxinst.com For example, AFM imaging of a polyfluorene derivative, PFN, spin-coated on an indium tin oxide (ITO) substrate reveals the nanoscale surface texture of the film. researchgate.net In studies of polycrystalline organic thin films, specialized AFM techniques can even map the orientation of different crystalline grains, which is critical as grain boundaries can impede charge transport. nih.gov This morphological information is vital for optimizing film deposition processes and correlating device performance with film structure.
Future Directions and Emerging Research Avenues for Bis Fluoren 9 Yl Ether Chemistry
Integration into Advanced Functional Materials beyond Current Paradigms
The rigid and planar structure of the fluorene (B118485) system, coupled with its high photoluminescence quantum yield, has made fluorene derivatives staples in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). datahorizzonresearch.commdpi.comwikipedia.org The future for Bis(fluoren-9-yl)ether in this arena lies in moving beyond its use as a simple blue-emitting component and exploring its potential in more sophisticated material architectures.
The bulky, three-dimensional structure imparted by the sp³-hybridized carbon at the 9-position, bonded to the ether oxygen, can be strategically utilized. This steric hindrance can be an advantage in designing host materials for OLEDs, where it can prevent the aggregation of guest emitter molecules, thus reducing concentration quenching and improving device efficiency and lifetime. nih.gov Future research will likely focus on synthesizing derivatives of this compound with tailored electronic properties to serve as high-triplet-energy hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. researchgate.net
Furthermore, the integration of this compound into the framework of organic solar cells is a promising avenue. Its derivatives could be designed as non-fullerene acceptors or as components in donor-acceptor copolymers. lu.lvrsc.org The wide bandgap and thermal stability of the fluorene core are advantageous for photovoltaic applications, and the ether linkage offers a point of synthetic modification to fine-tune the material's energy levels and morphology in the solid state. rsc.org Research is anticipated to explore the impact of the ether bridge on charge transport and recombination dynamics within photovoltaic devices.
Development of Novel Sensing Platforms with Enhanced Selectivity and Sensitivity
The inherent fluorescence of the fluorene core makes it an excellent building block for chemosensors. grafiati.com Future research on this compound will likely see the development of highly selective and sensitive sensing platforms for a variety of analytes. The two fluorenyl units can be functionalized with specific recognition moieties, such as crown ethers or calixarenes, to create sensors for metal ions, anions, or small organic molecules. nih.govresearchgate.net
A key research direction will be the design of "turn-on" fluorescent sensors, where the fluorescence of the this compound core is initially quenched and is restored upon binding to the target analyte. This approach offers a high signal-to-noise ratio, leading to lower detection limits. The ether linkage could play a role in the sensing mechanism, for instance, through conformational changes upon analyte binding that alter the interaction between the two fluorenyl chromophores.
Moreover, the development of ratiometric sensors based on this compound is a promising area. By introducing a second fluorophore into the molecule, the sensor's emission wavelength can shift upon analyte binding, allowing for more accurate and reliable detection that is independent of the probe's concentration. The unique electronic environment created by the two fluorenyl units connected via an ether bridge could be exploited to achieve significant and predictable spectral shifts.
| Sensor Type | Target Analyte | Sensing Mechanism | Potential Advantage of this compound Core |
| Turn-on Fluorescent | Metal Ions (e.g., Fe³⁺, Hg²⁺) | Chelation-enhanced fluorescence | High sensitivity and low background signal |
| Ratiometric | pH, Polarity | Intramolecular charge transfer (ICT) | Accurate and reliable detection |
| Displacement Assay | Biomolecules | Competitive binding | Application in biological systems |
Sustainable Synthesis and Circular Economy Approaches for Fluorene Ether Derivatives
The chemical industry is increasingly moving towards greener and more sustainable practices. labinsights.nl The future synthesis of this compound and its derivatives will be heavily influenced by the principles of green chemistry and the concept of a circular economy. renewablematter.euchemiehoch3.deweforum.org
Current synthetic routes often rely on traditional methods that may use hazardous reagents and solvents. masterorganicchemistry.com Future research will focus on developing catalytic methods that are more atom-economical and environmentally benign. rsc.org This includes the use of solid acid catalysts, ionic liquids, or even biocatalysts to replace traditional homogeneous acid catalysts in the etherification step. Microwave-assisted and sonochemical methods are also being explored to reduce reaction times and energy consumption. labinsights.nl
A circular economy approach to the synthesis of fluorene ether derivatives would involve designing processes that minimize waste and allow for the recycling and reuse of materials. researchgate.nethbm4eu.eu This could include the development of recyclable catalysts, the use of bio-based solvents, and the design of products that can be easily deconstructed into their constituent parts at the end of their life. For instance, research into the synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) has demonstrated the potential for recycling solvents and unreacted starting materials, which is a step towards a more circular manufacturing process. google.com
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |
| Atom Economy | Catalytic etherification instead of stoichiometric reagents | Reduced waste generation |
| Use of Safer Solvents | Replacement of chlorinated solvents with bio-based alternatives | Reduced environmental impact and improved worker safety |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis | Faster reaction times and lower energy consumption |
| Design for Degradation | Incorporation of biodegradable linkages in derivatives | Reduced persistence in the environment |
Exploration of Quantum Effects and Spintronics in Fluorene Architectures
The field of spintronics, which utilizes the spin of the electron in addition to its charge, holds the promise of developing next-generation electronic devices with higher speeds and lower power consumption. Organic semiconductors, including π-conjugated materials like fluorene derivatives, are promising candidates for spintronic applications due to their potentially long spin relaxation times, a result of weak spin-orbit coupling. nih.gov
While research in this area for this compound is still in its infancy, the fundamental properties of the fluorene system make it an intriguing platform for exploring quantum effects. The delocalized π-electron system of the fluorenyl units could support the transport of spin-polarized electrons. The ether linkage, while not conjugated, could influence the electronic coupling between the two fluorenyl moieties, which in turn could affect spin transport properties.
Future theoretical and experimental work will be needed to investigate the spin-dependent transport properties of single molecules of this compound and its thin films. Computational studies using density functional theory (DFT) and other quantum chemical methods will be crucial for understanding the electronic structure and predicting the potential for spin polarization and transport. nih.govelixirpublishers.com Experimental techniques such as spin-polarized photoemission and electron spin resonance will be necessary to validate these theoretical predictions. The exploration of fluorene architectures in spintronics represents a high-risk, high-reward research avenue that could lead to breakthroughs in information processing and storage.
Artificial Intelligence and Machine Learning in Rational Design and Discovery of Fluorene-Based Compounds
In the context of this compound chemistry, ML models can be trained on existing data for fluorene derivatives to predict the photophysical and electronic properties of new, yet-to-be-synthesized compounds. nih.gov For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the emission wavelength, quantum yield, or charge mobility of this compound derivatives based on their molecular descriptors.
Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for the "inverse design" of novel fluorene-based materials. dtaborgroup.com In this approach, the desired properties are specified as input, and the model generates new molecular structures that are predicted to exhibit those properties. This could be used, for example, to design a this compound derivative with a specific color purity and high thermal stability for a next-generation OLED display.
The integration of AI and ML into the research and development workflow for fluorene-based compounds will undoubtedly accelerate the discovery of new materials with tailored functionalities for a wide range of applications.
| AI/ML Technique | Application in this compound Chemistry | Expected Outcome |
| Quantitative Structure-Property Relationship (QSPR) | Predicting emission wavelength and quantum yield | Faster screening of potential candidate molecules |
| Generative Models (RNNs, GANs) | Inverse design of molecules with target properties | Discovery of novel, high-performance materials |
| High-Throughput Virtual Screening | Identifying promising derivatives for synthesis | Reduced experimental cost and time |
Q & A
Q. What protocols are recommended for handling this compound derivatives with unknown toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
